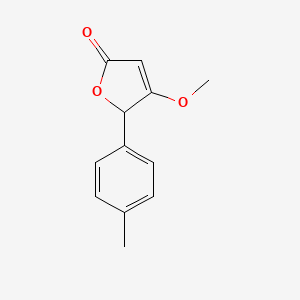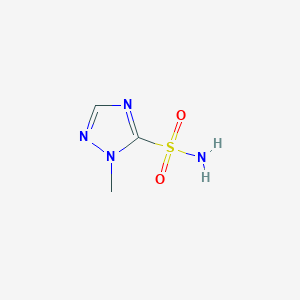
1-methyl-1H-1,2,4-triazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-1,2,4-triazole-5-sulfonamide is an organic compound that belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-5-sulfonamide can be synthesized through several methods. One common approach involves the reaction of methyl cyanide with ammonia to form formamide, which then reacts with sodium cyanate under alkaline conditions to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1H-1,2,4-triazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various sulfonyl and amine derivatives, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
1-Methyl-1H-1,2,4-triazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-methyl-1H-1,2,4-triazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical processes. The compound’s structure allows it to form stable complexes with metal ions, which can influence its reactivity and biological activity .
Comparación Con Compuestos Similares
- 1-Methyl-1H-1,2,4-triazole-5-sulfonyl fluoride
- 1-Methyl-1H-1,2,4-triazole-3-carboxylate
- 1,2,4-Triazole derivatives such as fluconazole and itraconazole
Uniqueness: 1-Methyl-1H-1,2,4-triazole-5-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical properties and reactivity compared to other triazole derivatives. This uniqueness makes it valuable in specialized applications where other triazoles may not be as effective .
Propiedades
Fórmula molecular |
C3H6N4O2S |
|---|---|
Peso molecular |
162.17 g/mol |
Nombre IUPAC |
2-methyl-1,2,4-triazole-3-sulfonamide |
InChI |
InChI=1S/C3H6N4O2S/c1-7-3(5-2-6-7)10(4,8)9/h2H,1H3,(H2,4,8,9) |
Clave InChI |
BXWCCNGIXUIICO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC=N1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


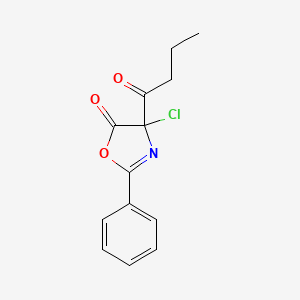
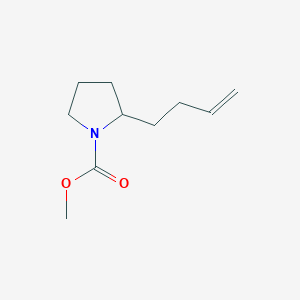
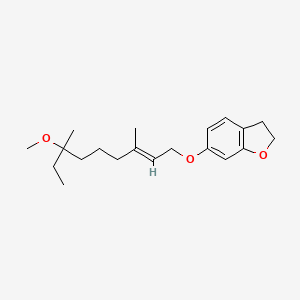
![2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12890426.png)
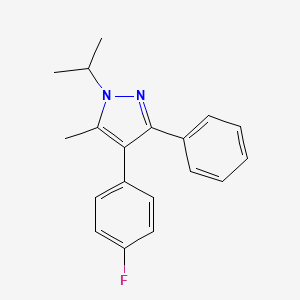
![3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12890433.png)
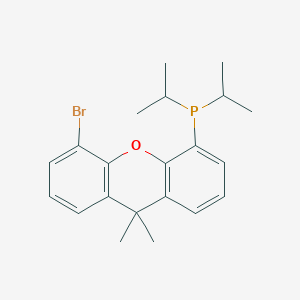
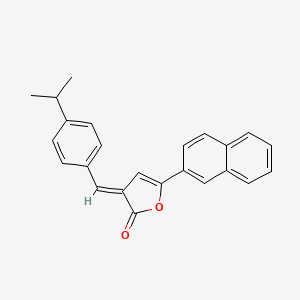

![Cyclopenta[b]pyrrole](/img/structure/B12890464.png)

![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)
